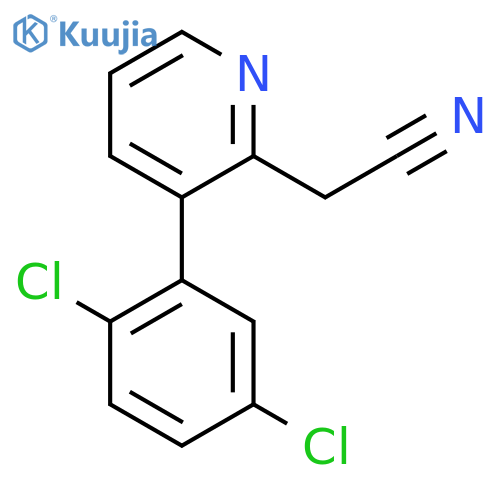Cas no 1361800-57-8 (3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile)

3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C13H8Cl2N2/c14-9-3-4-12(15)11(8-9)10-2-1-7-17-13(10)5-6-16/h1-4,7-8H,5H2
- InChIKey: SURCGEPDNJYRCU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1=CC=CN=C1CC#N)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 36.7
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001635-1g |
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile |
1361800-57-8 | 97% | 1g |
1,629.60 USD | 2021-06-09 | |
| Alichem | A026001635-250mg |
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile |
1361800-57-8 | 97% | 250mg |
727.60 USD | 2021-06-09 | |
| Alichem | A026001635-500mg |
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile |
1361800-57-8 | 97% | 500mg |
1,058.40 USD | 2021-06-09 |
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
2. Back matter
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrileに関する追加情報
Professional Introduction to 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361800-57-8)
3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular structure and potential applications in drug development. This compound, identified by the CAS number 1361800-57-8, has garnered attention due to its unique chemical properties and its role as a key intermediate in synthesizing various pharmacologically active molecules. The presence of both chloro and nitrile functional groups in its structure imparts distinct reactivity, making it a valuable building block for medicinal chemists.
The molecular formula of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile can be represented as C10H5Cl2N2. This pyridine derivative exhibits a high degree of versatility, which is reflected in its diverse range of applications across different sectors of the pharmaceutical industry. The compound’s ability to undergo various chemical transformations under controlled conditions makes it an attractive candidate for further exploration in synthetic chemistry.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile has been identified as a promising precursor in the synthesis of molecules that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in various diseases, including cancer and inflammatory disorders. The compound’s structural features allow for fine-tuning of its pharmacological properties, enabling the design of more effective and selective drug candidates.
One of the most compelling aspects of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile is its role in the development of small-molecule inhibitors. Small molecules have become increasingly important in modern medicine due to their ability to interact with biological targets at the molecular level. The compound’s chloro and nitrile substituents provide multiple sites for functionalization, allowing chemists to modify its properties to achieve desired pharmacokinetic and pharmacodynamic profiles. This flexibility has made it a valuable tool in the quest to develop new treatments for complex diseases.
The synthesis of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine core structure efficiently. These advancements in synthetic chemistry have not only improved the accessibility of the compound but also paved the way for its use in large-scale production.
Recent research has highlighted the potential of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile in addressing unmet medical needs. Studies have demonstrated its efficacy in preclinical models as an inhibitor of abnormal cell proliferation, suggesting its utility in oncology research. Additionally, preliminary data indicate that it may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions. These findings underscore the importance of continued investigation into this compound’s therapeutic potential.
The compound’s compatibility with modern drug discovery platforms has also been a driving force behind its increasing use in academic and industrial research. High-throughput screening (HTS) techniques have been utilized to identify derivatives of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile with enhanced biological activity. This approach has led to the identification of novel scaffolds that exhibit improved potency and selectivity against target enzymes. Such discoveries are critical for advancing drug development pipelines and bringing new treatments to patients more quickly.
The safety profile of 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile is another important consideration in its application within pharmaceutical research. Extensive toxicological studies have been conducted to assess its potential hazards and establish safe handling protocols. These studies have provided valuable insights into its metabolic pathways and potential side effects, which are essential for ensuring both researcher safety and the efficacy of any future therapeutics derived from it.
The future prospects for 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in computational chemistry and artificial intelligence are being leveraged to accelerate the design and optimization process for new derivatives. These technologies hold the potential to transform how drug candidates are developed by providing predictive models that can guide synthetic strategies more effectively than traditional methods.
In conclusion, 3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361800-57-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of applications. Its role as a key intermediate in drug development underscores its importance in addressing critical medical challenges. As research continues to uncover new possibilities for this compound, it is likely to remain at the forefront of medicinal chemistry innovation for years to come.
1361800-57-8 (3-(2,5-Dichlorophenyl)pyridine-2-acetonitrile) 関連製品
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1249778-76-4(methyl 2-(ethylamino)-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoate)
- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)